β-D-ガラクトピラノシルフェニルイソチオシアネート

概要

説明

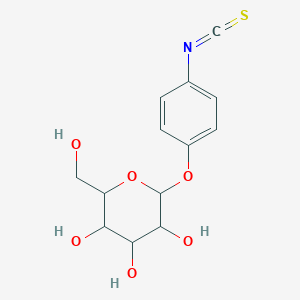

Beta-D-Galactopyranosylphenyl isothiocyanate: is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . It is known for its application in the preparation of neoglycoproteins . This compound is characterized by the presence of a galactopyranosyl group linked to a phenyl isothiocyanate moiety, making it a valuable reagent in biochemical research and synthetic chemistry.

科学的研究の応用

Drug Delivery Systems (DDS)

Gal-Ph-ITC has been investigated for its role in enhancing the efficacy of drug delivery systems, particularly through the conjugation with dendritic polymers.

- Mechanism : The compound forms complexes with plasmid DNA (pDNA), protecting it from enzymatic degradation and facilitating cellular uptake. This property is crucial for non-viral gene delivery applications where efficient transfection is desired .

| Study | Findings |

|---|---|

| Hirayama et al. (2021) | Demonstrated that Gal-Ph-ITC conjugates improved gene transfer efficiency compared to traditional methods. |

| Arima et al. (2021) | Highlighted the potential of Gal-Ph-ITC in enhancing endosomal escape mechanisms in cells, leading to higher transfection rates. |

Immunology and Vaccine Development

The compound is being explored as an immunological adjuvant, enhancing the immune response to vaccines.

- Application : Gal-Ph-ITC can be used to modify antigens, potentially improving their immunogenicity when used in dendritic cell vaccines .

| Application | Description |

|---|---|

| Dendritic Cell Vaccines | Gal-Ph-ITC-modified antigens may enhance dendritic cell activation and subsequent T-cell responses, crucial for effective vaccination strategies. |

Bioconjugation Techniques

Gal-Ph-ITC serves as a versatile linker in bioconjugation processes, allowing for the attachment of various biomolecules.

- Use Case : The compound can be utilized to create neoglycoproteins, which are important for studying protein interactions and developing targeted therapies .

Case Study 1: Gene Delivery Efficiency

In a comparative study focusing on gene delivery systems, researchers utilized Gal-Ph-ITC conjugates with PAMAM dendrimers. The results indicated that these conjugates significantly enhanced the transfection efficiency in NIH3T3 cells compared to controls.

Case Study 2: Vaccine Adjuvant Potential

A study assessing the immunogenicity of Gal-Ph-ITC-modified antigens found that these modifications led to a stronger immune response in animal models. This suggests potential applications in developing more effective vaccines against infectious diseases.

準備方法

Synthetic Routes and Reaction Conditions: Beta-D-Galactopyranosylphenyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of beta-D-galactopyranosyl bromide with phenyl isothiocyanate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of beta-D-Galactopyranosylphenyl isothiocyanate often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with a purity of ≥98% .

化学反応の分析

Types of Reactions: Beta-D-Galactopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines or thiols.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

Major Products Formed:

Thiourea Derivatives: Formed by the reaction with amines

Thiocarbamate Derivatives: Formed by the reaction with alcohols or thiols

作用機序

The mechanism of action of beta-D-Galactopyranosylphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic groups in biomolecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of stable thiourea linkages . This covalent modification can alter the function and activity of the target biomolecule, making it useful for various biochemical applications.

類似化合物との比較

Phenyl isothiocyanate: Lacks the galactopyranosyl group, making it less specific for certain biochemical applications.

Beta-D-Glucopyranosylphenyl isothiocyanate: Similar structure but contains a glucopyranosyl group instead of a galactopyranosyl group, which may affect its reactivity and specificity.

Uniqueness: Beta-D-Galactopyranosylphenyl isothiocyanate is unique due to the presence of the galactopyranosyl group, which enhances its specificity for certain biological targets and applications. This specificity makes it a valuable tool in the synthesis of neoglycoproteins and the study of protein-carbohydrate interactions .

生物活性

Beta-D-Galactopyranosylphenyl isothiocyanate (Gal-Ph-ITC) is a compound derived from the hydrolysis of glucosinolates, which are found in cruciferous vegetables. This compound has garnered attention due to its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of Gal-Ph-ITC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Gal-Ph-ITC exhibits several biological activities primarily through its interaction with cellular pathways. The following mechanisms have been identified:

- Antioxidant Activity : Gal-Ph-ITC acts as an antioxidant, reducing oxidative stress by scavenging free radicals. This property is crucial in preventing cellular damage that can lead to cancer development.

- Inhibition of Cell Proliferation : Studies indicate that Gal-Ph-ITC can inhibit the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, particularly in the G1 phase. This process is mediated through the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and enhancing the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2.

-

Modulation of Signaling Pathways : Gal-Ph-ITC influences several signaling pathways involved in cancer progression, including:

- NF-kB Pathway : Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines and survival factors.

- Wnt/β-catenin Pathway : It suppresses this pathway, which is often aberrantly activated in cancers, thereby inhibiting tumor growth and metastasis.

Pharmacological Effects

The pharmacological profile of Gal-Ph-ITC suggests potential therapeutic applications:

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Gal-Ph-ITC in various biological contexts:

特性

CAS番号 |

20721-62-4 |

|---|---|

分子式 |

C13H15NO6S |

分子量 |

313.33 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10+,11+,12-,13-/m1/s1 |

InChIキー |

RWANFUZQWINQBY-KSSYENDESA-N |

SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

正規SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。